molecular formula C16H12F3N3O4 B2362624 N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea CAS No. 303995-28-0

N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea

Cat. No.: B2362624
CAS No.: 303995-28-0
M. Wt: 367.284
InChI Key: UELKUTDTCQRAKX-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea is a complex organic molecule with a structure that includes a chromenopyridinyl core substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea typically involves multi-step organic reactions

Industrial Production Methods

For industrial-scale production, optimized synthetic routes that maximize yield and minimize waste are employed. This may include the use of catalysts to accelerate reactions and the application of high-throughput techniques to increase efficiency. The choice of solvents, temperature control, and purification methods are critical in ensuring the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea can undergo various chemical reactions, including:

  • Reduction: It can be reduced to remove the oxygen-containing groups, resulting in different derivatives.

  • Substitution: The trifluoromethyl group or other substituents can be replaced by different functional groups to yield diverse compounds.

Common Reagents and Conditions

Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product, often requiring careful control of temperature, pressure, and pH.

Major Products

Major products from these reactions depend on the specific pathways chosen. For instance, oxidation might yield more stable oxides, while reduction could produce simpler structures with fewer oxygen atoms. Substitution reactions typically result in a variety of functionalized derivatives, each with unique properties.

Scientific Research Applications

N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea is used extensively in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials with specific properties.

  • Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

  • Medicine: It is investigated for its therapeutic potential, particularly in drug discovery programs aiming to develop new treatments for various diseases.

  • Industry: Its unique chemical structure makes it suitable for applications in materials science, including the development of advanced polymers and nanomaterials.

Mechanism of Action

The mechanism by which N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea exerts its effects involves interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways. The trifluoromethyl group is known to enhance the compound's ability to penetrate cell membranes and interact with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Compared to other similar compounds, N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:

  • N-methyl-N'-(5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl)urea: Lacks the methoxy group, resulting in different reactivity.

  • N-methoxy-N-methyl-N'-(5-oxo-2-methyl-5H-chromeno[2,3-b]pyridin-3-yl)urea:

Biological Activity

N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea, with the CAS number 303995-28-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H12F3N3O4
  • Molar Mass : 367.28 g/mol
  • Density : 1.508 g/cm³ (predicted)
  • pKa : 10.79 (predicted)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against bacterial strains. For instance, it has been tested against both gram-positive and gram-negative bacteria, demonstrating significant inhibitory effects.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.20 µg/mL
Escherichia coli1.56 µg/mL
Pseudomonas aeruginosa2.00 µg/mL

These results suggest that this compound may be a promising candidate for antibiotic development, particularly against resistant strains such as MRSA .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM)
HeLa15.0
MCF-712.5
A54918.0

The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of key signaling proteins involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes that are crucial for bacterial survival and cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
  • Cell Cycle Regulation : The compound has been shown to interfere with the normal cell cycle progression in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Bacterial Resistance : A study published in ACS Omega demonstrated that derivatives of this compound showed enhanced activity against multi-drug resistant strains of E. coli, suggesting its potential as a lead compound for new antibiotics .
  • Cancer Cell Line Studies : Research published in Journal of Medicinal Chemistry reported that this compound significantly reduced tumor growth in xenograft models, indicating its promising role in cancer therapy .

Properties

IUPAC Name

1-methoxy-1-methyl-3-[5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O4/c1-22(25-2)15(24)20-10-7-9-12(23)8-5-3-4-6-11(8)26-14(9)21-13(10)16(17,18)19/h3-7H,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELKUTDTCQRAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NC1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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